An In-Depth Technical Guide to 3,5-Difluoro-4-methoxybenzylamine
An In-Depth Technical Guide to 3,5-Difluoro-4-methoxybenzylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
3,5-Difluoro-4-methoxybenzylamine is a substituted benzylamine derivative that has emerged as a crucial structural motif and versatile building block in contemporary drug discovery. Its unique electronic and structural properties, conferred by the strategic placement of fluorine and methoxy groups on the aromatic ring, make it an invaluable tool for medicinal chemists. The incorporation of fluorine atoms is a widely recognized strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The electron-withdrawing nature of the two fluorine atoms at the C3 and C5 positions significantly influences the reactivity of the aromatic ring and the basicity of the primary amine. This is balanced by the electron-donating methoxy group at the C4 position, which can also serve as a hydrogen bond acceptor.[2] This electronic arrangement makes the molecule a unique scaffold for creating compounds with enhanced therapeutic profiles. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for professionals in the field.
Physicochemical and Spectroscopic Properties
Accurate characterization is the foundation of all chemical research. The properties of 3,5-Difluoro-4-methoxybenzylamine are summarized below, providing essential data for experimental design and compound verification.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 105969-16-2 | [3][4] |
| Molecular Formula | C₈H₉F₂NO | [3][4] |
| Molecular Weight | 173.16 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid/oil | [5] |
| Boiling Point | 231.6 °C at 760 mmHg | [3] |
| Density | 1.22 g/cm³ | [3] |
| Flash Point | 93.9 °C | [3] |
| Refractive Index | 1.495 | [3] |
| LogP | 2.13 | [3] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [3][5] |
Spectroscopic Profile
While a dedicated public spectrum is not available from the search results, the expected spectroscopic data based on its structure would be:
-
¹H NMR: Protons on the aromatic ring would appear as a triplet. The benzylic protons (-CH₂-) would show a singlet, and the methoxy group (-OCH₃) protons would also be a singlet. The amine protons (-NH₂) would present as a broad singlet.
-
¹³C NMR: Distinct signals for the aromatic carbons, with the fluorine-coupled carbons showing characteristic splitting. Signals for the benzylic, methoxy, and amine-bearing carbons would also be present.
-
¹⁹F NMR: A single resonance is expected as the two fluorine atoms are chemically equivalent.
-
Mass Spectrometry (MS): The exact mass is 173.0652.[3][6] Common adducts observed would include [M+H]⁺ at m/z 174.0725.[6]
Synthesis and Reactivity Profile
The utility of 3,5-Difluoro-4-methoxybenzylamine is rooted in its synthesis and predictable reactivity, allowing for its incorporation into more complex molecules.
Synthetic Routes
The synthesis of this benzylamine often starts from a more readily available precursor, 3,5-difluoro-4-methoxybenzonitrile or the corresponding benzaldehyde. A common and effective method is the reduction of the nitrile.
One documented method involves the reaction of 3,5-Difluoro-4-methoxybenzonitrile with Raney alloy in formic acid to yield the target benzylamine.[7] This approach is robust and suitable for producing significant quantities of the material. Alternative methods like reductive amination of 3,5-difluoro-4-methoxybenzaldehyde could also be employed.[8]
Core Reactivity
As a primary amine, 3,5-Difluoro-4-methoxybenzylamine participates in a wide range of fundamental organic reactions.[9] Its utility as a building block stems from the nucleophilicity of the amine group.
-
Amide Bond Formation: This is one of the most common reactions. The amine readily couples with carboxylic acids (often activated with reagents like EDC/HOBt or converted to acid chlorides) to form stable amide linkages. This reaction is central to the synthesis of countless pharmaceutical candidates.
-
N-Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones to form secondary or tertiary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base yields sulfonamides, another important functional group in medicinal chemistry.
-
Nucleophilic Aromatic Substitution (SNA_r): While the primary amine is the main reactive site, the electron-deficient nature of the difluorinated aromatic ring could potentially allow for nucleophilic substitution under specific conditions, although this is less common.
Applications in Drug Development & Medicinal Chemistry
The true value of 3,5-Difluoro-4-methoxybenzylamine lies in its application as a synthon for biologically active molecules. The difluoro-methoxy substitution pattern is strategically employed to optimize drug candidates.
Key Advantages in Scaffolding:
-
Metabolic Stability: The fluorine atoms block potential sites of oxidative metabolism on the aromatic ring, often increasing the half-life of a drug.
-
Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets, enhancing binding potency.
-
Modulation of pKa: The electron-withdrawing fluorine atoms lower the basicity (pKa) of the benzylamine nitrogen compared to its non-fluorinated analog. This can be critical for optimizing cell permeability and avoiding off-target effects (e.g., hERG channel binding).
-
Lipophilicity Tuning: The combination of two fluorine atoms and a methoxy group provides a specific lipophilicity profile that can be fine-tuned to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
This amine is a key intermediate in the synthesis of various classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and enzyme inhibitors, where precise control over molecular properties is paramount.
Experimental Protocols
The following protocols are representative of the common transformations involving 3,5-Difluoro-4-methoxybenzylamine.
Protocol: General Amide Coupling
This protocol describes a standard procedure for coupling the title compound with a generic carboxylic acid using EDC (a water-soluble carbodiimide) and HOBt (a coupling additive that minimizes side reactions).
Materials:
-
3,5-Difluoro-4-methoxybenzylamine
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. This step is crucial for forming the active ester intermediate.
-
Add 3,5-Difluoro-4-methoxybenzylamine (1.1 eq) to the reaction mixture, followed by the addition of DIPEA (2.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct from EDC activation.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol: N-Sulfonylation
This protocol details the formation of a sulfonamide, a common pharmacophore.
Materials:
-
3,5-Difluoro-4-methoxybenzylamine
-
Sulfonyl chloride of interest (R-SO₂Cl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 3,5-Difluoro-4-methoxybenzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath. Cooling is essential to control the exothermic reaction.
-
Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring progress by TLC.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude sulfonamide via recrystallization or silica gel chromatography.
Safety and Handling
3,5-Difluoro-4-methoxybenzylamine should be handled with appropriate care in a well-ventilated fume hood. As with most primary amines, it is expected to be corrosive and can cause skin and eye irritation or burns.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place to prevent degradation.[3][5] The compound is noted as potentially air-sensitive.[3]
-
In case of exposure: Immediately flush skin or eyes with copious amounts of water and seek medical attention.
Conclusion
3,5-Difluoro-4-methoxybenzylamine is more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its unique electronic properties, conferred by the difluoro-methoxy substitution pattern, provide a sophisticated means to fine-tune the ADME and pharmacokinetic profiles of drug candidates. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for any scientist aiming to leverage this powerful building block in the rational design of next-generation therapeutics.
References
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LookChem. 3,5-Difluoro-4-methoxybenzylamine. [Link]
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PubChemLite. 3,5-difluoro-4-methoxybenzylamine (C8H9F2NO). [Link]
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PubChem. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124. [Link]
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Pashko, M., et al. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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PrepChem.com. Synthesis of A: 3,5-Difluoro-4-methoxybenzaldehyde. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Chemical Reactivity and Applications of 3-Methoxybenzylamine. [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
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